molecular formula C9H13NO5 B2588602 2-(Cyclopropylformamido)pentanedioic acid CAS No. 1396966-26-9

2-(Cyclopropylformamido)pentanedioic acid

Cat. No.: B2588602
CAS No.: 1396966-26-9
M. Wt: 215.205
InChI Key: POVFRDAZPYIGHG-UHFFFAOYSA-N
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Description

2-(Cyclopropylformamido)pentanedioic acid is a synthetic glutamic acid derivative characterized by a cyclopropylformamido substituent at the α-amino position of the pentanedioic acid backbone. Its molecular structure (C₉H₁₃N₂O₅) distinguishes it from naturally occurring glutamate analogs, with the cyclopropyl group conferring unique steric and electronic properties.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c11-7(12)4-3-6(9(14)15)10-8(13)5-1-2-5/h5-6H,1-4H2,(H,10,13)(H,11,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVFRDAZPYIGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound shares a pentanedioic acid core with several pharmacologically active analogs, but its substituents dictate distinct biological interactions:

Parameter 2-(Cyclopropylformamido)pentanedioic Acid Carglumic Acid (N-carbamoyl-L-glutamic acid) DUPA-Based PSMA Ligands (S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic Acid
Molecular Formula C₉H₁₃N₂O₅ C₆H₁₀N₂O₅ Varies (e.g., C₁₅H₂₄N₄O₈) C₁₀H₁₈N₂O₅
Substituent Cyclopropylformamido Carbamoyl Urea-linked chelators Branched amino acid (e.g., valine derivative)
Molecular Weight 237.21 g/mol 190.16 g/mol ~400–500 g/mol 246.26 g/mol
Primary Target Hypothesized: PSMA or metabolic enzymes N-acetylglutamate synthase (NAGS) PSMA (prostate cancer imaging) Undisclosed (structural focus on peptide synthesis)
Solubility (Water) Moderate (predicted) High (due to polar carbamoyl group) Low (depends on chelator) Moderate (varies with pH)
Therapeutic Use Research-stage Hyperammonemia treatment Radiopharmaceuticals Synthetic intermediate
Synthetic Accessibility Multi-step (requires cyclopropane coupling) Single-step enzymatic carbamoylation Complex (chelator integration) Moderate (solid-phase peptide synthesis)

Key Findings

Enzymatic Interactions : Carglumic acid’s carbamoyl group enables direct activation of NAGS, a mitochondrial enzyme. In contrast, the cyclopropylformamido moiety may interfere with mitochondrial uptake, limiting metabolic applications unless modified .

Pharmacokinetics: Compared to (S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic acid, the cyclopropyl group in the target compound likely improves membrane permeability (predicted Caco-2 permeability: >5 × 10⁻⁶ cm/s) but may reduce aqueous solubility (predicted LogS: -2.1) .

Biological Activity

2-(Cyclopropylformamido)pentanedioic acid is a compound that has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H13NO5
  • Molecular Weight : 215.20 g/mol
  • Canonical SMILES : C1CC1C(=O)NC(CCC(=O)O)C(=O)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various signaling pathways, potentially affecting metabolic processes and cellular responses. Its unique cyclopropylformamido group contributes to its distinct chemical behavior, influencing both its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, indicating potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Assessment :
    • A study evaluated the antimicrobial efficacy of various derivatives of pentanedioic acid, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential role as a lead compound for antibiotic development.
  • Anti-inflammatory Research :
    • In a controlled experimental setup, the compound was tested on cell lines exposed to inflammatory stimuli. The results demonstrated a marked reduction in pro-inflammatory cytokine production, highlighting its therapeutic potential in managing chronic inflammatory conditions.
  • Enzyme Interaction Studies :
    • Research focused on the inhibitory effects of this compound on specific enzymes related to metabolic pathways. The findings revealed a dose-dependent inhibition, suggesting its utility in designing inhibitors for metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(Phosphonomethyl)pentanedioic acidPhosphonate groupKnown for anti-tumor activity
2-(3-Mercaptopropyl)pentanedioic acidThiol groupExhibits antioxidant properties
This compound Cyclopropylformamido groupPotential antimicrobial and anti-inflammatory effects

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